Acetyl tetrapeptide-2

描述

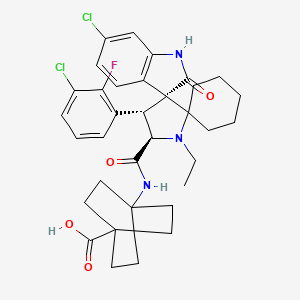

Acetyl tetrapeptide-2 is a synthetic peptide composed of a sequence of four amino acids: lysine, aspartic acid, valine, and tyrosine. It is known for its anti-aging properties and is commonly used in cosmetic formulations to combat skin sagging and improve skin firmness by stimulating the production of collagen and elastin .

作用机制

Target of Action

Acetyl Tetrapeptide-2, also known under the trade name Peptigravity , is a synthetic peptide with the sequence Ac-Lys-Asp-Val-Tyr . This compound primarily targets the skin’s fundamental proteins, such as collagen and elastin . It also activates FBLN5 and LOXL1 glycoproteins, which are crucial for keeping elastin fibers properly organized and functioning .

Mode of Action

This compound interacts with its targets to stimulate the skin’s fundamental proteins, facilitating and improving cohesion between cells and the extracellular matrix (ECM) . It increases collagen and elastin gene expression, helping to prevent the effects of gravity while reorganizing elastin and collagen fibers . This promotion of the junction between cells and the ECM is extremely important in communicating and forming the structural network in the dermis .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the stimulation of collagen and elastin . By increasing their gene expression, this compound helps reorganize these fibers, which are essential components of the skin’s structural network . This reorganization promotes better restructuring and cohesion of the dermis .

Result of Action

The action of this compound results in a reduction of skin sagging and dermal disorganization . By promoting better restructuring and cohesion of the dermis, it helps maintain facial contour and reduce sagging in the chest and neck . It is often used in anti-aging products and high-end after-weight-loss products .

生化分析

Biochemical Properties

Acetyl Tetrapeptide-2 plays a crucial role in biochemical reactions. It interacts with key proteins like collagen and elastin, which are fundamental to the structure and function of the skin . It also activates FBLN5 and LOXL1 glycoproteins, which are essential for keeping elastin fibers properly organized and functioning . These interactions help to maintain the structural network in the dermis .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by increasing collagen and elastin gene expression . This helps to prevent the effects of gravity while reorganizing elastin and collagen fibers . It also promotes the junction between cells and the ECM, which is crucial for communication and forming the structural network in the dermis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its impact on gene expression. It is a biomimetic of the cell maturation factors produced by the thymus . It acts topically on the keratinocytes, inducing endocellular synthesis of paracrine and autocrine mediators . This stimulates not only keratinocytes renewal but also Langerhans cell maturation, improving the epidermis profile and stimulating the skin immune system .

Dosage Effects in Animal Models

In animal models, the anti-choroidal neovascularization (CNV) efficacy of this compound was found to be dose-dependent . At the range of 2–20 μg/eye, its efficacy was comparable with the positive controls aflibercept or ranibizumab in animal models of 2-week CNV .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented in the available literature. Given its role in stimulating the skin’s fundamental proteins and improving cohesion between cells and the ECM , it can be inferred that it likely localizes to areas where these proteins are active.

准备方法

Acetyl tetrapeptide-2 is typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps :

Anchoring: The first amino acid is attached to a solid resin.

Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial production methods involve large-scale SPPS, which can be automated to produce peptides efficiently and with high purity .

化学反应分析

Acetyl tetrapeptide-2 undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.

Reduction: Reduction reactions can be used to modify the peptide’s structure, although specific conditions for this compound are less common.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Acetyl tetrapeptide-2 has a wide range of scientific research applications:

相似化合物的比较

Acetyl tetrapeptide-2 can be compared to other peptides used in cosmetic formulations, such as:

Acetyl hexapeptide-8: Known for its ability to reduce the appearance of wrinkles by inhibiting neurotransmitter release.

Palmitoyl tripeptide-1: Stimulates collagen production and improves skin texture.

Palmitoyl tetrapeptide-7: Reduces inflammation and promotes skin repair.

What sets this compound apart is its specific ability to stimulate the production of collagen and elastin, making it particularly effective in combating skin sagging and improving firmness .

属性

IUPAC Name |

(3S)-3-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H39N5O9/c1-14(2)22(25(38)30-20(26(39)40)12-16-7-9-17(33)10-8-16)31-24(37)19(13-21(34)35)29-23(36)18(28-15(3)32)6-4-5-11-27/h7-10,14,18-20,22,33H,4-6,11-13,27H2,1-3H3,(H,28,32)(H,29,36)(H,30,38)(H,31,37)(H,34,35)(H,39,40)/t18-,19-,20-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITIMHIATVYROGF-XWUOBKMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

757942-88-4 | |

| Record name | Acetyl tetrapeptide-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0757942884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACETYL TETRAPEPTIDE-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M24S4WZS8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(4-amino-1-cyclohexylpyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl]-1-methylindole-2-carboxamide](/img/structure/B605048.png)

![(3aR,6aS)-2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B605053.png)

![N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamide](/img/structure/B605064.png)